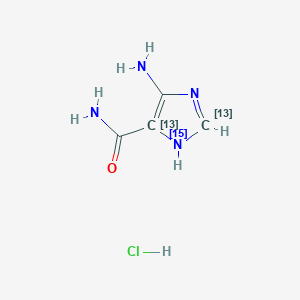
4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride is a labeled compound used in various scientific research applications. It is a derivative of imidazole, a five-membered ring containing nitrogen atoms at positions 1 and 3. This compound is particularly significant due to its isotopic labeling, which makes it useful in tracing and studying biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride typically involves the incorporation of isotopically labeled carbon and nitrogen atoms into the imidazole ring. One common method involves the reaction of labeled precursors under controlled conditions to ensure the incorporation of the isotopes at the desired positions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the imidazole ring and the subsequent introduction of the amino and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and isotopic labeling of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrosoimidazole or nitroimidazole derivatives.
Reduction: Aminoimidazole derivatives.
Substitution: Halogenated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride is used in various scientific research fields, including:
Chemistry: As a labeled compound, it is used in studying reaction mechanisms and tracing chemical pathways.
Biology: It is used in metabolic studies to trace the incorporation of labeled atoms into biomolecules.
Medicine: It is used in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is used in the synthesis of labeled compounds for various industrial applications, including the development of new materials and chemicals.
Wirkmechanismus
The mechanism of action of 4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride involves its incorporation into biochemical pathways where it can be traced using its isotopic labels. The labeled carbon and nitrogen atoms allow researchers to follow the compound through various metabolic processes, providing insights into the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-amino-1H-imidazole-4-carboxamide hydrochloride: A similar compound without isotopic labeling.
4-amino-5-carbamoylimidazole hydrochloride: Another derivative of imidazole with different functional groups.
Uniqueness
The uniqueness of 4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride lies in its isotopic labeling, which makes it particularly useful for tracing and studying biochemical pathways. This feature distinguishes it from other similar compounds that do not have isotopic labels and are therefore less useful in certain types of research.
Eigenschaften
Molekularformel |
C4H7ClN4O |
|---|---|
Molekulargewicht |
165.56 g/mol |
IUPAC-Name |
4-amino-(2,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H/i1+1,2+1,7+1; |
InChI-Schlüssel |
MXCUYSMIELHIQL-YHSVBKEQSA-N |
Isomerische SMILES |
[13CH]1=NC(=[13C]([15NH]1)C(=O)N)N.Cl |
Kanonische SMILES |
C1=NC(=C(N1)C(=O)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


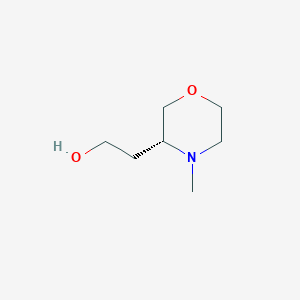
![6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] hydrochloride](/img/structure/B12944157.png)
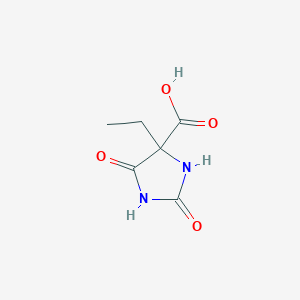
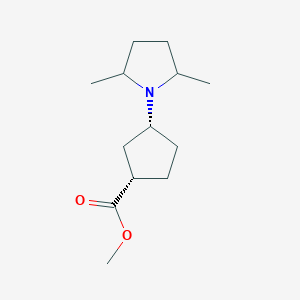
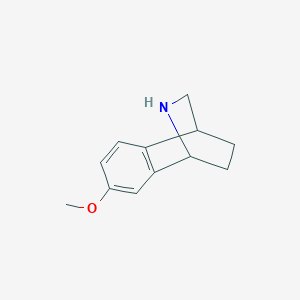
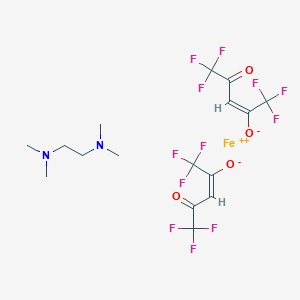

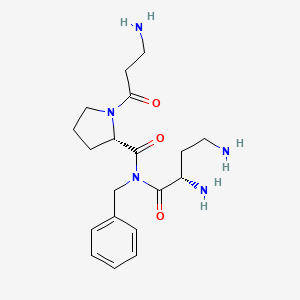
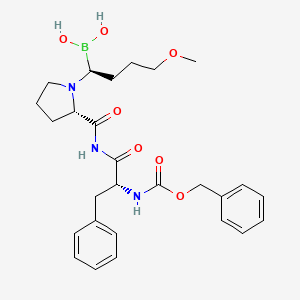
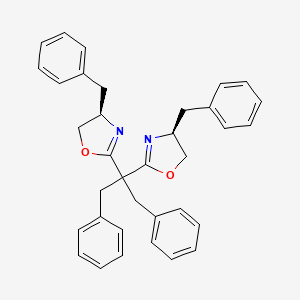
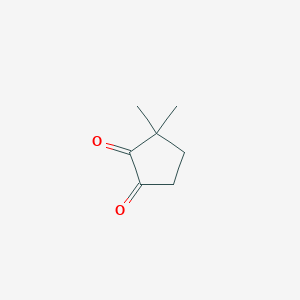
![[1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B12944205.png)


